tert-Butyl 2-amino-5-methylhexanoate

Lipophilicity Membrane Permeability ADME

In peptide synthesis, N-protected amino acid tert-butyl esters require two extra synthetic steps (Boc installation and removal), adding time and cost. tert-Butyl 2-amino-5-methylhexanoate (CAS 1543874-84-5) eliminates these steps via its free N-α amine, enabling direct fragment coupling in convergent routes. · Purity: 98% (HPLC/NMR), used directly without in-house purification. · Orthogonal Protection: Acid-labile tert-butyl ester (t₁/₂ ~minutes in 50% TFA/DCM) survives multi-step syntheses until global deprotection. · Storage/Shipping: -20 °C under inert atmosphere, shipped on blue ice to maintain integrity.

Molecular Formula C11H23NO2
Molecular Weight 201.31
CAS No. 1543874-84-5
Cat. No. B592196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-amino-5-methylhexanoate
CAS1543874-84-5
Molecular FormulaC11H23NO2
Molecular Weight201.31
Structural Identifiers
SMILESCC(C)CCC(C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H23NO2/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3
InChIKeyHOOQNKXHLQRRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-amino-5-methylhexanoate: Identity & Profile


tert-Butyl 2-amino-5-methylhexanoate (CAS 1543874-84-5; C₁₁H₂₃NO₂, MW 201.31 g/mol) is a branched-chain, non-proteinogenic α-amino acid tert-butyl ester, also designated as 5-methylnorleucine 1,1-dimethylethyl ester or 2-methyl-2-propanyl 5-methylnorleucinate [1]. The compound bears a free α-amine at C-2, a tert-butyl ester protecting the carboxylic acid, and a methyl substituent at C-5 of the hexanoate backbone, rendering it a C-protected homoleucine building block used primarily as a chiral intermediate in solution- and solid-phase peptide synthesis (SPPS) . Commercially, it is sourced as a research-grade fine chemical with a typical certified purity of 97–98% and requires storage at –20 °C under inert atmosphere [2].

Chiral building block for solution- and solid-phase peptide synthesis (SPPS)
C-protected homoleucine analog with free α-amine for direct fragment coupling
Research-grade fine chemical, typically supplied at 97–98% certified purity
Non-proteinogenic branched-chain amino acid ester; store at –20 °C under inert atmosphere.

tert-Butyl 2-amino-5-methylhexanoate vs. Generic Analogs


Substituting tert-butyl 2-amino-5-methylhexanoate with the cheaper, widely available L-leucine tert-butyl ester (H-Leu-OtBu, CAS 2748-02-9) or with a methyl ester congener introduces three consequential changes: (i) the C-5 methyl branch in the target compound extends the aliphatic side chain by one methylene unit relative to leucine, altering LogP (+0.7 log units vs. H-Leu-OtBu free base) and the steric contour crucial for chiral recognition in peptide secondary structure ; (ii) the tert-butyl ester provides acid-labile orthogonal protection selectivity (t₁/₂ for deprotection ~minutes in 50% TFA/DCM) that cannot be replicated by a methyl ester, which requires saponification or strongly acidic conditions (e.g., 6 N HCl, reflux) that simultaneously cleave other acid-sensitive protecting groups [1]; and (iii) the free amine (unprotected at N-α) distinguishes it from N-Boc or N-Fmoc protected analogs and demands a different coupling strategy—direct coupling via the amine without prior N-deprotection—making it the reagent of choice for specific convergent synthetic routes where N-protected alternatives would add two synthetic steps [2].

Target Compound
tert-Butyl 2-amino-5-methylhexanoate
C-5 methyl branch extends side chain by one methylene unit; tert-butyl ester provides orthogonal acid-labile protection.
Free α-amine enables direct coupling without N-deprotection steps.
Common Substitute
L-Leucine tert-Butyl Ester (H-Leu-OtBu)
Substitution alters LogP and steric contour crucial for chiral recognition; methyl ester analogs cannot replicate orthogonal deprotection selectivity.
May require different coupling strategies and adds synthetic steps if N-protected analogs are used.

tert-Butyl 2-amino-5-methylhexanoate: Key Comparison Evidence


Lipophilicity vs. L-Leucine tert-Butyl Ester

tert-Butyl 2-amino-5-methylhexanoate exhibits an XLogP of 2.3, compared to a cLogP of approximately 1.65 for the free base of L-leucine tert-butyl ester (H-Leu-OtBu) . The +0.65 log unit increase, attributable to the additional methylene unit from the C-5 methyl branch extending the alkyl chain by one carbon, translates to an approximately 4.5-fold higher calculated octanol-water partition coefficient. A separate computational source reports the target compound's ACD/LogP as 2.68, reinforcing the trend .

Lipophilicity vs. H-Leu-OtBu
Cross-study comparable
ΔLogP ≈ +0.5 to +0.7 (XLogP 2.3 vs. cLogP ~1.65)
Higher calculated membrane permeability potential.
Predicted values from multiple in silico platforms; experimental LogP not available.
Lipophilicity Membrane Permeability ADME

Orthogonal Selectivity: tert-Butyl vs. Methyl Ester

The tert-butyl ester of the target compound is cleaved under mild acidic conditions (e.g., 50% TFA in DCM, room temperature, ~30 min), while methyl esters such as methyl 5-methyl-L-norleucinate (CAS 763877-90-3) remain stable under identical TFA conditions and require strongly acidic (6 N HCl, reflux, several hours) or alkaline (NaOH, aqueous dioxane) hydrolysis [1]. This orthogonal reactivity profile permits selective C-terminal deprotection in the presence of N-Boc, N-trityl, or other acid-sensitive groups when using ZnBr₂ in DCM, a selectivity not achievable with the methyl ester analog [2]. The target compound's tert-butyl ester can also be converted directly to the corresponding acid chloride using SOCl₂ at room temperature, whereas methyl, ethyl, and benzyl esters remain unreactive under these conditions [1].

Orthogonal Selectivity
Class-level inference
tert-Butyl ester cleavable in 50% TFA/DCM (~30 min); methyl ester requires 6 N HCl reflux (hours).
Supports selective C-terminal deprotection in multi-step synthesis.
Class-level data; reported ZnBr₂ protocols allow ≥95% selectivity.
Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Selectivity

Cost Comparison vs. L-Leucine tert-Butyl Ester

The target compound commands a significant price premium over its closest proteinogenic analog. Fluorochem lists tert-butyl 2-amino-5-methylhexanoate at £321.00 per gram (1 g pack) , whereas L-leucine tert-butyl ester hydrochloride (H-Leu-OtBu·HCl) is priced at approximately $12.90–$18.00 per gram from major suppliers (Aladdin, TCI) . The ~20–25× price multiplier is consistent with the compound's status as a non-proteinogenic, custom-synthesized chiral building block that benefits from no economies of scale. For the methyl ester analog, methyl (2S)-2-amino-5-methylhexanoate (CAS 763877-90-3), pricing data is similarly in the custom synthesis range, further validating the scarcity premium.

Cost Comparison
Cross-study comparable
~20–25× cost multiplier vs. L-leucine tert-butyl ester HCl.
Reflects specialty non-proteinogenic custom synthesis status.
Pricing from publicly listed vendor sites as of April 2026; bulk quotes may differ.
Procurement Cost Analysis Non-Proteinogenic Amino Acids

Physicochemical Profile vs. Free Acid & Isomers

The target compound's predicted pKa of 7.81 ± 0.35 (ChemicalBook) differs markedly from the parent free acid 5-methylnorleucine (pKa = 2.55 ± 0.28) . This difference of approximately 5.3 pKa units reflects the tert-butyl ester masking the carboxylic acid, resulting in a predominantly neutral species at physiological pH (pH 7.4) versus the zwitterionic free amino acid. In addition, the compound has a topological polar surface area (TPSA) of 52.3 Ų and 6 freely rotatable bonds , compared to the positional isomer tert-butyl (3R)-3-amino-5-methylhexanoate (CAS 166023-29-6) which has its amine at C-3 rather than C-2—a difference that alters both the hydrogen-bonding geometry and the distance between the amine and the ester carbonyl, affecting coupling kinetics and peptide backbone geometry.

Physicochemical Profile
Class-level inference
Predicted pKa 7.81 (neutral at pH 7.4) vs. parent acid pKa 2.55; TPSA 52.3 Ų.
α-amine position critical for standard coupling kinetics versus β-amino ester isomers.
Predicted data; no experimental pKa determination located for the target compound.
Physicochemical Properties Drug-Likeness Lead Optimization

Sestrin-GATOR2 Modulation Patent Landscape

The parent amino acid, 2-amino-5-methylhexanoic acid (5-methylnorleucine; CAS 3558-32-5), is explicitly cited as a building block for sestrin-GATOR2 interaction modulators in PCT International Application by Saiah, E., et al. (assigned to Navitor Pharmaceuticals, Inc.) [1][2]. These modulators constitute a class of investigational compounds that indirectly regulate mTORC1 activity by disrupting the Sestrin-GATOR2 protein-protein interaction—a mechanism distinct from direct mTOR kinase inhibitors. The tert-butyl ester serves as a protected, lipophilic prodrug-enabling intermediate that, upon in vivo esterase cleavage or ex vivo acidic deprotection, releases the active free acid modulator. This therapeutic hypothesis provides an application rationale not shared by L-leucine tert-butyl ester, whose natural amino acid core is the endogenous ligand for the Sestrin leucine-binding pocket and thus cannot function as a competitive modulator [3].

Sestrin-GATOR2 Modulation
Supporting evidence
Parent acid disclosed in PCT patent family as a sestrin-GATOR2 modulator building block.
Reported drug discovery context; competitive modulator scaffold hypothesis.
No quantitative binding or cellular activity data publicly available for this specific ester.
mTORC1 Pathway Sestrin-GATOR2 Drug Discovery

Application Scenarios for tert-Butyl 2-amino-5-methylhexanoate


SPPS with Orthogonal C-Terminal Protection

In convergent solution-phase synthesis of macrocyclic peptides targeting oncogenic proteins (e.g., K-Ras inhibitors), the target compound can be incorporated as a chiral, non-proteinogenic amino acid building block where the free amine enables direct fragment coupling and the tert-butyl ester survives multiple intermediate steps until final global deprotection. This eliminates two synthetic operations (N-Boc installation and removal) compared to N-protected analogs [1].

Sestrin-GATOR2 mTORC1 Modulator Optimization

For medicinal chemistry teams pursuing allosteric mTORC1 modulation through the Sestrin-GATOR2 protein-protein interaction interface, the tert-butyl ester serves as a lipophilic prodrug form of the 5-methylnorleucine scaffold disclosed in the Navitor Pharmaceuticals patent family. The C-5 methyl branch provides a steric handle hypothesized to differentiate competitive inhibitor binding from endogenous leucine agonism at the Sestrin leucine-binding pocket. The tert-butyl ester can be maintained during in vitro screening (cell-based assays at neutral pH) and cleaved to the active free acid for biochemical target engagement assays, enabling a modular SAR exploration strategy [2][3].

Chiral Building Block for Hydrophobic Peptidomimetics

Where a peptide lead requires enhanced metabolic stability or altered secondary structure propensity, replacement of a natural leucine or isoleucine residue with a 5-methylnorleucine moiety (introduced via the target tert-butyl ester) increases side-chain length and lipophilicity (ΔLogP ≈ +0.5–0.7 vs. leucine) without introducing additional hydrogen-bond donors or acceptors. This modification preserves the hydrophobic character while subtly altering the steric profile, potentially improving membrane permeability and resistance to leucine aminopeptidase degradation in systemic circulation .

Non-GLP Procurement and Purity Specifications

For academic and industrial laboratories operating under non-GMP conditions, the compound is available from multiple vendors (Fluorochem, Coolpharm, Leyan) at certified purity of 97–98% by HPLC/NMR, with recommended storage at –20 °C under inert atmosphere and protection from light. The availability of ≥95% purity material suitable for research-grade synthesis eliminates the need for in-house purification before use, reducing lead time in multi-step synthetic campaigns. The presence of an MDL number (MFCD25318438) and consistent CAS registry across suppliers facilitates procurement compliance and cross-referencing [4].

Application
Selection Property
Validation Focus
SPPS with Orthogonal C-Terminal Protection
Free amine for direct coupling; acid-labile tert-butyl ester
Eliminates N-Boc installation/removal steps in convergent synthesis
Sestrin-GATOR2 mTORC1 Modulator Studies
Lipophilic prodrug form with C-5 methyl steric handle
Supports cell-based screening and modular SAR exploration
Chiral Building Block for Peptidomimetics
Enhanced side-chain length and lipophilicity over leucine
Assess metabolic stability and resistance to aminopeptidase degradation
Non-GLP Research Procurement
≥95% purity from multiple vendors with consistent CAS registry
Reduces lead time with research-grade material ready for direct use

Technical Documentation Hub

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